molecular formula C11H9ClO B11902116 1-Chloronaphthalene-2-methanol

1-Chloronaphthalene-2-methanol

Cat. No.: B11902116
M. Wt: 192.64 g/mol
InChI Key: XKAXRTVKXFLWLD-UHFFFAOYSA-N
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Description

1-Chloronaphthalene-2-methanol is an organic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring and a methanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloronaphthalene-2-methanol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by the introduction of a methanol group. The chlorination reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, usually between 50-80°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct chlorination of naphthalene using chlorine gas. The reaction is catalyzed by metal sulfides such as ferric sulfide, ferrous sulfide, or copper sulfide. The process is conducted at normal pressure and temperatures ranging from 50-80°C. The reaction time is typically 2-3 hours, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloronaphthalene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or partially chlorinated products.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloronaphthalene-2-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloronaphthalene-2-methanol involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methanol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloronaphthalene-2-methanol is unique due to the presence of both a chlorine atom and a methanol group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(1-chloronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2

InChI Key

XKAXRTVKXFLWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)CO

Origin of Product

United States

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